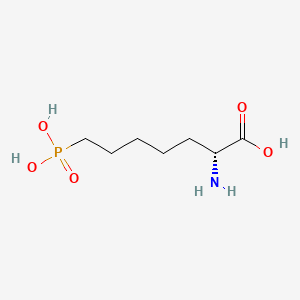
N-(4-butylphenyl)-4-fluorobenzenesulfonamide
Overview
Description
This compound is known for its ability to inhibit GPR40-mediated calcium ion elevations stimulated by various fatty acids such as linoleic acid, oleic acid, palmitoleic acid, and lauric acid . DC260126 has shown protective effects against endoplasmic reticulum stress and apoptosis induced by palmitic acid in pancreatic beta cells .
Scientific Research Applications
DC260126 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GPR40 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as calcium signaling and apoptosis.
Medicine: Explored for its potential therapeutic applications in conditions related to metabolic disorders and diabetes.
Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.
Mechanism of Action
DC260126 exerts its effects by antagonizing GPR40, a receptor involved in mediating the effects of free fatty acids on insulin secretion and glucose homeostasis. By inhibiting GPR40, DC260126 reduces calcium ion elevations and suppresses glucose-stimulated insulin secretion . This mechanism is particularly relevant in the context of metabolic disorders, where dysregulated insulin secretion plays a critical role.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DC260126 interacts with the G protein-coupled receptor 40 (GPR40), which mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion . DC260126 acts as an antagonist, inhibiting the action of GPR40 .
Cellular Effects
DC260126 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit glucose-stimulated insulin secretion, reduce blood insulin levels, and improve insulin sensitivity in db/db mice . Moreover, DC260126 has been observed to reduce the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Molecular Mechanism
The molecular mechanism of DC260126 involves its antagonistic action on GPR40. By inhibiting GPR40, DC260126 can reduce the overload of β-cells, potentially protecting against pancreatic β-cells dysfunction . This suggests that DC260126 may exert its effects at the molecular level through binding interactions with GPR40, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been reported that DC260126 significantly inhibited glucose-stimulated insulin secretion and improved insulin sensitivity after 3 weeks of administration in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of DC260126 have been observed to vary with different dosages. For instance, in obese diabetic db/db mice, administration of a 10 mg/kg dose of DC260126 led to significant improvements in β-cell function
Metabolic Pathways
Given its interaction with GPR40, it is likely that DC260126 plays a role in the metabolism of free fatty acids .
Transport and Distribution
Given its small molecule nature and its interaction with GPR40, it is likely that DC260126 can readily diffuse across cell membranes and distribute throughout tissues .
Subcellular Localization
Given its interaction with GPR40, which is a membrane-bound receptor, it is likely that DC260126 localizes to the cell membrane where GPR40 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC260126 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of DC260126 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
DC260126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse analogs.
Comparison with Similar Compounds
Similar Compounds
GW1100: Another GPR40 antagonist with similar inhibitory effects on calcium signaling.
AMG 837: A GPR40 agonist that enhances insulin secretion, contrasting with the antagonistic effects of DC260126.
TAK-875: A GPR40 agonist investigated for its potential in treating type 2 diabetes.
Uniqueness of DC260126
DC260126 is unique in its potent antagonistic activity against GPR40, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes. Its protective effects against endoplasmic reticulum stress and apoptosis further distinguish it from other GPR40 antagonists .
properties
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346692-04-4 | |
| Record name | 346692-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DC260126 interact with GPR40 and what are the downstream effects?
A: DC260126 acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, DC260126 treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of DC260126 and its analogs?
A2: While the provided research focuses primarily on DC260126, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of DC260126 and their impact on activity, potency, and selectivity towards GPR40 would be valuable.
Q3: What are the in vitro and in vivo efficacy findings for DC260126?
A: In vitro studies using MIN6 β-cells demonstrated that DC260126 protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, DC260126 administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []
Q4: Are there concerns about resistance developing to DC260126?
A4: The provided research does not address the development of resistance to DC260126. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)







![2-[4-Acetamidylphenylamino]-4-[2-benzoylphenylamino]-5-nitropyrimidine hydrochloride](/img/structure/B1669811.png)
